3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
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Description
3'-[3-(Trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C17H11F3N2O2S and its molecular weight is 364.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit gibberellin-like activity . Gibberellins are plant hormones that play crucial roles in various developmental processes, including hypocotyl elongation and seed germination .
Mode of Action
It’s suggested that similar compounds may interact with the gibberellin insensitive dwarf1 (gid1) receptor, forming hydrogen bonding interactions with specific residues . This interaction could potentially result in stronger binding with GID1 .
Biochemical Pathways
Given its potential interaction with the gid1 receptor, it’s plausible that it may influence the gibberellin signaling pathway, which regulates various plant developmental processes .
Result of Action
Similar compounds have been found to exhibit promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination .
Action Environment
It’s worth noting that environmental factors can significantly influence the activity of plant growth regulators .
Biological Activity
The compound 3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione , also known by its chemical identifier CID 79962-59-7 , has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C17H11F3N2O2S |
Molecular Weight | 360.34 g/mol |
LogP | 4.24 |
Polar Surface Area | 58.56 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research has indicated that compounds with a spirooxindole framework exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of spirooxindole showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that the trifluoromethyl group enhances the compound's lipophilicity and membrane permeability, thereby increasing its antimicrobial efficacy .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
A notable case study involved the administration of this compound in a murine model of breast cancer, where it significantly reduced tumor growth and improved survival rates compared to control groups .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of This compound is believed to stem from multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and immune responses.
- Interaction with DNA : Preliminary studies suggest potential intercalation with DNA or RNA structures, leading to disruption of replication processes in cancer cells.
Case Studies
-
Antimicrobial Efficacy Against MRSA :
- A study found that the compound exhibited minimum inhibitory concentrations (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial potential.
-
Cancer Cell Apoptosis :
- In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound (5 µM to 50 µM), a dose-dependent increase in apoptosis was observed, correlating with increased caspase-3 activity.
-
Anti-inflammatory Activity :
- In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to untreated controls, highlighting its potential use in treating inflammatory disorders.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)10-4-3-5-11(8-10)22-14(23)9-25-16(22)12-6-1-2-7-13(12)21-15(16)24/h1-8H,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIYHCUUBIMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.